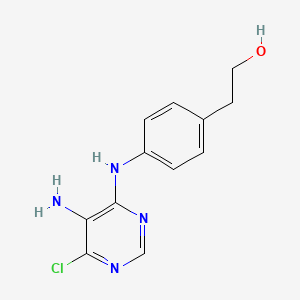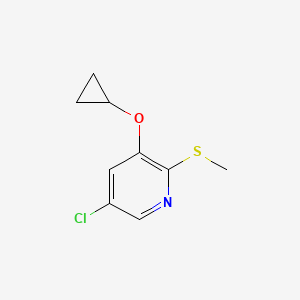
4-Cyclopropoxy-6-(methylsulfonamido)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a methylsulfonamido group attached to a picolinamide backbone .
Preparation Methods
Chemical Reactions Analysis
4-Cyclopropoxy-6-(methylsulfonamido)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
4-Cyclopropoxy-6-(methylsulfonamido)picolinamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets and pathways. For example, as a fungicide, it targets the cytochrome bc1 complex, binding to the Qi-site and inhibiting its function . This inhibition disrupts the electron transport chain, leading to the death of the fungal cells .
Comparison with Similar Compounds
4-Cyclopropoxy-6-(methylsulfonamido)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-6-(methylsulfonamido)picolinamide: This compound has a similar structure but with a different position of the cyclopropoxy group.
4-Cyclopropoxy-N-methyl-6-(methylsulfonamido)picolinamide: This compound has an additional methyl group attached to the nitrogen atom. These similar compounds share structural features but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound
Properties
Molecular Formula |
C10H13N3O4S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-(methanesulfonamido)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-18(15,16)13-9-5-7(17-6-2-3-6)4-8(12-9)10(11)14/h4-6H,2-3H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
WZCZGKPQVDNBDY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=N1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Rel-tert-butyl ((1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B14812366.png)

![N-(4-fluorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B14812389.png)


